molecular formula C10H10Br2O2 B11961130 Ethyl 4-(dibromomethyl)benzoate CAS No. 26496-95-7

Ethyl 4-(dibromomethyl)benzoate

Cat. No.: B11961130
CAS No.: 26496-95-7
M. Wt: 321.99 g/mol
InChI Key: XIPPQQOPENWAKG-UHFFFAOYSA-N
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Description

Structural Features and Molecular Architecture within the Benzoate (B1203000) Class

Significance of the Dibromomethyl Group in Enhancing Electrophilicity

The defining feature of ethyl 4-(dibromomethyl)benzoate is the C(Br)₂H group. The two bromine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). numberanalytics.comwikipedia.org This effect has two major consequences on the molecule's reactivity:

Increased Electrophilicity of the Benzylic Carbon: The inductive pull of the two bromine atoms significantly depletes electron density from the benzylic carbon to which they are attached. This renders the benzylic carbon highly electrophilic, making it an excellent target for nucleophilic attack. Reactions that are sluggish with a monobromo analog proceed more readily with the dibromo compound.

Deactivation of the Aromatic Ring: The dibromomethyl group, along with the ethyl ester group, acts as an electron-withdrawing group (EWG) that deactivates the benzene (B151609) ring. wikipedia.orglumenlearning.com This deactivation reduces the ring's nucleophilicity, making it less susceptible to electrophilic aromatic substitution (EAS) reactions. numberanalytics.com This property is synthetically useful as it allows for selective reactions at the benzylic position without undesired side reactions on the aromatic ring.

Distinctive Reactivity Profile Compared to Related Halogenated Analogs

The reactivity of this compound is distinct when compared to its monohalogenated and dichlorinated counterparts.

Versus Monohalo Analogs: Compared to ethyl 4-(bromomethyl)benzoate (B8499459), the dibromo derivative is significantly more reactive towards nucleophiles at the benzylic position due to the enhanced electrophilicity conferred by the second bromine atom. While the monobromo compound is a standard benzylating agent wikipedia.org, the dibromo compound offers unique synthetic pathways. A key distinguishing reaction is its hydrolysis, which readily converts the dibromomethyl group into an aldehyde (formyl group), a transformation not possible with the monobromo analog. This makes it a valuable precursor for ethyl 4-formylbenzoate (B8722198).

Versus Dichloro Analogs: While structurally similar, dibromomethyl compounds are generally more reactive than their dichloromethyl analogs in nucleophilic substitution reactions. This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower bond strength with carbon. quora.com Studies comparing benzyl (B1604629) bromide and benzyl chloride have shown the bromide to be the more reactive species. nih.gov This trend suggests that this compound would be more reactive than ethyl 4-(dichloromethyl)benzoate.

Table 2: Reactivity Comparison of Benzylic Halides

Compound Key Feature General Reactivity
Ethyl 4-(bromomethyl)benzoate Single leaving group. Standard benzylic halide reactivity; used for benzylation. rsc.org
This compound Two leaving groups; highly electrophilic carbon. Highly reactive; can undergo double substitution or hydrolysis to an aldehyde.
Benzyl Bromide - More reactive than benzyl chloride in SN1/SN2 reactions. youtube.comnih.gov

| Benzyl Chloride | - | Less reactive than benzyl bromide due to poorer leaving group. nih.gov |

Historical Context and Evolution of Synthetic Methodologies

The synthesis of halogenated benzoates has evolved from broad-spectrum reactions to more controlled and specific methods.

Historically, benzylic bromides have been synthesized via the free-radical bromination of toluene (B28343) or its derivatives. wikipedia.org An early approach to synthesizing this compound would involve the radical bromination of ethyl 4-methylbenzoate using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator. However, this method can sometimes be difficult to control, potentially leading to a mixture of mono-, di-, and tri-brominated products.

A more refined and common contemporary approach involves a two-step process:

Synthesis of the Acid Precursor: First, 4-(dibromomethyl)benzoic acid is synthesized. This is typically achieved by the exhaustive bromination of p-toluic acid.

Esterification: The resulting 4-(dibromomethyl)benzoic acid is then esterified with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound. tcu.edursc.orgyoutube.com This method offers greater control and typically results in a higher yield of the desired dibrominated product. This is analogous to the well-established Fischer esterification process used for many other benzoate esters. libretexts.orgquora.com

Contemporary Relevance in Multidisciplinary Chemical Science

The primary contemporary value of this compound lies in its role as a versatile synthetic intermediate. Its unique reactivity allows for the introduction of a protected or precursor aldehyde group onto an aromatic ring.

The most significant application is its use as a key building block for producing ethyl 4-formylbenzoate . This conversion is typically achieved through hydrolysis, often under acidic conditions or using reagents like silver nitrate (B79036). Ethyl 4-formylbenzoate is a crucial intermediate in the pharmaceutical industry. For example, it is used in the synthesis of complex heterocyclic structures such as indazole derivatives. These derivatives have been investigated for their potential as antiplatelet agents, including as antagonists for protease-activated receptor 4 (PAR4), which is involved in platelet aggregation. nih.gov

The ability to use this compound to construct bifunctional molecules (containing both an ester and an aldehyde precursor) makes it a valuable tool for medicinal chemists and material scientists in the creation of novel compounds with specific biological or material properties.

Properties

CAS No.

26496-95-7

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

ethyl 4-(dibromomethyl)benzoate

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3

InChI Key

XIPPQQOPENWAKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Synthesis of Ethyl 4-(dibromomethyl)benzoate

The primary route to this compound involves the direct bromination of the benzylic methyl group of ethyl 4-methylbenzoate. This transformation is typically accomplished through radical-mediated reactions, where controlling the extent of bromination is the key challenge.

The conversion of ethyl 4-methylbenzoate to its dibrominated derivative is a sequential process where the monobrominated species, ethyl 4-(bromomethyl)benzoate (B8499459), is an intermediate. The challenge in this synthesis is often preventing over-bromination to the tribromomethyl group or under-bromination, which would result in a mixture of products. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), is a classic method for this type of transformation, though controlling the product distribution can be difficult.

The selective bromination of the benzylic position of ethyl 4-methylbenzoate proceeds through a free-radical chain mechanism. This pathway is favored due to the resonance stabilization of the resulting benzylic radical. The mechanism is generally understood to involve three stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. This generates initial radicals that react with the brominating agent. In the case of N-bromosuccinimide (NBS), trace amounts of HBr can react with NBS to produce a low, steady concentration of molecular bromine (Br₂). Light or heat then cleaves the Br-Br bond to form bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of ethyl 4-methylbenzoate. This step is highly selective for the benzylic position because the C-H bonds are weaker and the resulting benzyl (B1604629) radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a molecule of Br₂ (or NBS) to form the monobrominated product, ethyl 4-(bromomethyl)benzoate, and a new bromine radical, which continues the chain. To form the desired this compound, a second hydrogen is abstracted from the now-bromomethyl group, forming a more stabilized radical which then reacts again with the bromine source.

Termination: The reaction concludes when radicals combine with each other, terminating the chain process.

In contrast to the desired free-radical pathway at the benzylic position, alternative conditions can lead to electrophilic aromatic substitution on the benzene (B151609) ring. Investigations have shown that Brønsted acids can activate brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) by protonation, which promotes Friedel-Crafts-type ring bromination rather than side-chain substitution. This highlights the critical role of reaction conditions in directing the regioselectivity of the bromination.

To enhance the selectivity for benzylic bromination and avoid competing ring substitution, Lewis acid catalysis has been explored. Studies have shown that certain Lewis acids can effectively catalyze the side-chain bromination of alkylated aromatics using reagents like DBDMH under mild conditions.

The effectiveness of various catalysts in the benzylic bromination of toluene (B28343) with DBDMH is summarized in the table below.

Table 1. Effect of Various Catalysts on Benzylic Bromination of Toluene
Catalyst (mol%)Benzylic Bromide Yield (%)Ring Bromide Yield (%)Starting Material Recovery (%)
ZrCl₄ (10)9800
HfCl₄ (10)9500
AlCl₃ (10)5470
Tf₂NAlCl₂ (10)1176
TfOH (50)04945
Tf₂NH (50)04846

Data adapted from a study on Lewis acid-catalyzed benzylic bromination. Reactions were conducted in dichloromethane (B109758) at room temperature for 2 hours with 0.5 equivalents of DBDMH. Yields were determined by GC analysis.

The successful synthesis of this compound requires careful optimization of several reaction parameters.

Temperature: The reaction temperature can range from -10°C to 120°C. Lower temperatures, such as 0 to 5°C, can be used, often in conjunction with photochemical initiation (UV light), to control the reaction rate and improve selectivity. phasetransfer.com Higher temperatures, such as the reflux temperature of the solvent (e.g., chlorobenzene (B131634) at 132°C), are often used with chemical radical initiators. google.com

Stoichiometry: To produce the dibrominated product, at least two equivalents of the brominating agent are required. Typically, a slight excess of the brominating agent like NBS is used. For the synthesis of the monobrominated intermediate, a molar ratio of ethyl 4-methylbenzoate to NBS is often kept between 1:1.0 and 1:1.2 to minimize the formation of the dibromo-product. nih.gov For the dibromo-product, a ratio of at least 1:2.1 would be theoretically required, with practical applications potentially using a larger excess to drive the reaction to completion.

Reaction Time: The duration of the reaction is dependent on the temperature, initiation method, and scale. Reactions initiated by UV light at low temperatures might take several hours (e.g., 4 hours). phasetransfer.com Reactions at reflux can be monitored by the disappearance of the starting material or the intermediate monobrominated species.

Solvents such as chlorobenzene or ethyl acetate (B1210297) are often preferred over carbon tetrachloride for safety and environmental reasons. phasetransfer.comnih.gov

While direct bromination of ethyl 4-methylbenzoate is the most common route, the synthesis of this compound can also be viewed as a subsequent transformation of an intermediate halomethylbenzoate. This section considers the conversion of a monohalogenated precursor, such as ethyl 4-(bromomethyl)benzoate or ethyl 4-(chloromethyl)benzoate, to the target dibrominated compound. This is typically achieved not by a classic halogen exchange (like a Finkelstein reaction) but by a further radical bromination of the monohalogenated intermediate.

The synthesis of the target compound from ethyl 4-(chloromethyl)benzoate would involve the substitution of the benzylic hydrogens with bromine atoms. This process would still follow a free-radical mechanism as described previously. The challenge remains to control the reaction to achieve the desired degree of bromination.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. princeton.edu In the context of synthesizing this compound, PTC could be employed to enhance the reaction between an organic-soluble substrate like ethyl 4-(chloromethyl)benzoate or ethyl 4-(bromomethyl)benzoate and an aqueous or solid-phase brominating agent.

The mechanism of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), which is soluble in the organic phase. This catalyst can exchange its anion (X⁻) at the phase interface for a reactant anion (e.g., Br⁻ or an active brominating species) from the aqueous/solid phase. The resulting lipophilic ion pair (Q⁺Br⁻) is then transferred into the organic phase, where the now "naked" and highly reactive bromide anion can react with the substrate.

The advantages of using PTC include:

Milder reaction conditions.

Increased reaction rates.

The ability to use inexpensive, water-soluble inorganic reagents.

Elimination of the need for expensive, anhydrous polar aprotic solvents.

For the conversion of ethyl 4-(chloromethyl)benzoate, a phase-transfer catalyst could transport a bromide ion (from a source like NaBr) into the organic phase to first perform a halogen exchange to ethyl 4-(bromomethyl)benzoate, which could then be further brominated under PTC-facilitated radical conditions. Benzyl halides are known to be excellent substrates for nucleophilic substitution reactions under PTC conditions. google.com

Halogen Exchange Reactions from Substituted Halomethylbenzoates (e.g., Ethyl 4-(chloromethyl)benzoate)

Considerations for Moisture Control and Reaction Environment

The successful synthesis of this compound via radical bromination necessitates careful control of the reaction environment, particularly regarding moisture. While traditional free-radical brominations are often conducted in anhydrous, non-polar solvents like carbon tetrachloride to prevent unwanted side reactions, some modern methods can tolerate or even utilize aqueous systems. scirp.orgscirp.org

Visible-Light-Driven Benzylic Bromination Approaches

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for initiating organic transformations, including benzylic bromination. mdpi.com These methods offer mild reaction conditions, often proceeding at ambient temperature and reducing the need for hazardous radical initiators like peroxides. rsc.org The process typically involves a photocatalyst, such as Eosin Y, that absorbs visible light and initiates the radical chain reaction required for bromination. mdpi.com

To enhance the safety and environmental profile of benzylic bromination, researchers have explored alternatives to traditional reagents like liquid bromine or N-Bromosuccinimide (NBS). One prominent example is the combination of potassium bromide (KBr) and Oxone® (potassium peroxymonosulfate). researchgate.net

In this system, Oxone® acts as a strong, solid oxidant that converts the bromide salt into the active brominating species in situ. researchgate.net This method is considered more environmentally friendly and safer, as it avoids handling highly corrosive liquid bromine and allows for precise control over the amount of reagent added. The reaction is believed to proceed through the formation of hypobromous acid, which is highly reactive towards the benzylic position.

Table 1: Comparison of Brominating Systems

Brominating Agent Form Key Advantages Catalyst/Initiator
**Bromine (Br₂) ** Liquid High reactivity Light or Heat
N-Bromosuccinimide (NBS) Solid Provides low, constant Br₂ concentration Light or Radical Initiator

| KBr/Oxone® | Solid | Safer handling, environmentally friendly | None required |

A key challenge in the synthesis of this compound is achieving selectivity over the monobrominated intermediate, Ethyl 4-(bromomethyl)benzoate. The degree of bromination is primarily controlled by the stoichiometry of the brominating agent relative to the starting material, Ethyl 4-methylbenzoate. researchgate.netgoogle.com

By carefully adjusting the molar equivalents of bromine or the brominating agent system, the reaction can be directed to favor either the mono- or di-substituted product. For instance, using approximately one equivalent of the brominating agent will primarily yield the monobrominated product, while using two or more equivalents pushes the reaction toward the desired dibrominated compound. google.com

Table 2: Stoichiometric Control of Bromination

Moles of Bromine per Mole of Precursor Primary Product Secondary Product
~1.5 - 1.7 Ethyl 4-(bromomethyl)benzoate This compound

Precursor Relationships and Derivatization Routes

Precursors for this compound Synthesis

The direct and principal precursor for the synthesis of this compound is Ethyl 4-methylbenzoate . rsc.org This starting material contains the necessary ethyl benzoate (B1203000) framework and the methyl group that undergoes radical bromination. Ethyl 4-methylbenzoate can be synthesized through several classical methods, such as the Fischer esterification of 4-methylbenzoic acid with ethanol (B145695) or through palladium-catalyzed cross-coupling reactions. orgsyn.org

Table 3: Key Precursors and Reagents for Synthesis

Compound Name CAS Number Role in Synthesis
Ethyl 4-methylbenzoate 94-08-6 Primary Precursor
4-Methylbenzoic acid 99-94-5 Precursor to Ethyl 4-methylbenzoate
Ethanol 64-17-5 Reagent for Esterification
Bromine 7726-95-6 Brominating Agent
N-Bromosuccinimide (NBS) 128-08-5 Brominating Agent
Potassium Bromide (KBr) 7758-02-3 Bromide Source

| Oxone® | 70693-62-8 | Oxidant |

Derivatization Potential of this compound as a Synthetic Intermediate

This compound is a valuable synthetic intermediate primarily because the dibromomethyl group serves as a "masked" or protected form of an aldehyde. This functional group can be readily converted into other useful moieties.

The most significant derivatization is the hydrolysis of the gem-dibromide to an aldehyde, yielding ethyl 4-formylbenzoate (B8722198) . This transformation is typically achieved by heating with an aqueous base, such as sodium carbonate, or by treatment with silver nitrate (B79036) in aqueous ethanol.

Furthermore, as a brominated aromatic compound, it can participate in various cross-coupling reactions and is a building block for the synthesis of more complex molecules, including imidazoles and other fused heterocyclic systems. chemicalbook.com Its reaction with nucleophiles can also lead to a range of substituted products, although unexpected rearrangements or substitution patterns can sometimes occur. rsc.org

Table 4: List of Mentioned Chemical Compounds

Compound Name Role/Context
This compound Target Compound
Ethyl 4-methylbenzoate Primary Precursor
Ethyl 4-(bromomethyl)benzoate Monobrominated Intermediate
Ethyl 4-formylbenzoate Derivatization Product
4-Methylbenzoic acid Precursor to Ethyl 4-methylbenzoate
**Bromine (Br₂) ** Brominating Agent
N-Bromosuccinimide (NBS) Brominating Agent
Potassium Bromide (KBr) Bromide Source
Oxone® (Potassium peroxymonosulfate) Oxidizing Agent
Eosin Y Photocatalyst
Ethanol Reagent/Solvent
Carbon Tetrachloride Solvent
Hydrogen Bromide (HBr) Reaction Byproduct
Hypobromous acid Reactive Intermediate
Sodium Carbonate Reagent for Hydrolysis

| Silver Nitrate | Reagent for Hydrolysis |

Exploration of Reaction Mechanisms and Transformative Pathways

Nucleophilic Substitution Reactions of the Dibromomethyl Moiety

The dibromomethyl group is the primary site for nucleophilic attack. The presence of two bromine atoms, which are good leaving groups, on the same benzylic carbon atom, significantly influences the reactivity of the molecule.

Mechanism of Nucleophilic Aromatic Substitution with Carbanions

While direct studies on ethyl 4-(dibromomethyl)benzoate are not extensively documented, research on the related compound, ethyl 4-bromomethylbenzoate, provides valuable insights. An interesting phenomenon occurs when ethyl 4-bromomethylbenzoate reacts with the carbanion of a substituted ethyl acetate (B1210297). Instead of the anticipated alkylation of the benzylic bromide, a nucleophilic aromatic substitution of the bromomethyl group is observed. rsc.org This suggests that the reaction may proceed through a complex mechanism, potentially involving single-electron transfer (SET) processes, rather than a straightforward S(_N)2 displacement.

For this compound, the presence of a second bromine atom on the benzylic carbon would further enhance the electrophilicity of this position and could also influence the stability of potential intermediates. It is plausible that reactions with strong carbanions could lead to a variety of products, including those arising from substitution at the benzylic position or even rearrangements, depending on the reaction conditions and the nature of the carbanion. The electron-withdrawing nature of the ethyl benzoate (B1203000) group at the para position would also play a role in modulating the reactivity of the aromatic ring and the benzylic position towards nucleophiles.

Formation of Substituted Benzoates via Alkylation and Amino Derivatives

The dibromomethyl group in this compound is a precursor for the synthesis of various substituted benzoates.

Alkylation: In principle, sequential nucleophilic substitution of the two bromine atoms can lead to a variety of dialkylated products. The reaction with nucleophiles would likely proceed in a stepwise manner. The first substitution would yield an α-bromo-α-substituted methylbenzoate. The reactivity of this intermediate towards a second nucleophilic attack would depend on the nature of the first substituent.

Amino Derivatives: The reaction of benzylic halides with amines is a common method for the synthesis of amino derivatives. For this compound, reaction with a primary or secondary amine could potentially lead to the formation of mono- and di-amino substituted products. A recent study on the synthesis of α-amino-substituted gem-dibromo compounds through a multicomponent tandem reaction of alkenes with CBr(_4) and amines highlights the utility of gem-dibromo compounds as building blocks. nih.gov This suggests that similar strategies could be employed with this compound to access novel amino acid derivatives or other nitrogen-containing compounds. The synthesis of various imides and Schiff bases from ethyl-4-aminobenzoate further illustrates the importance of amino-substituted benzoates as precursors to biologically active molecules. orientjchem.org

Stereochemical Outcomes and Regioselectivity in Substitution Processes

Stereochemistry: The carbon atom of the dibromomethyl group in this compound is prochiral. Nucleophilic substitution of one of the bromine atoms can lead to the formation of a chiral center. The stereochemical outcome of such a reaction, whether it proceeds with inversion, retention, or racemization of configuration, would depend on the reaction mechanism. semanticscholar.orgnih.gov For benzylic halides, both S(_N)1 and S(_N)2 pathways are possible. quora.comstackexchange.com An S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction, proceeding through a planar carbocation intermediate, would lead to a racemic mixture. The choice between these pathways is influenced by factors such as the solvent, the nucleophile, and the stability of the carbocation. libretexts.org

Regioselectivity: In the context of this compound, regioselectivity primarily concerns the substitution at the benzylic position versus potential reactions at the aromatic ring or the ester group. Given the high reactivity of the benzylic halides, substitution at the dibromomethyl moiety is generally favored under nucleophilic conditions. However, as noted earlier, unexpected nucleophilic aromatic substitution can occur under specific conditions. rsc.org Theoretical and experimental studies on other systems, such as 2,4-dichloroquinazoline, have shown that the regioselectivity of nucleophilic aromatic substitution can be predicted by examining the electronic properties of the molecule, such as the LUMO coefficients. mdpi.comrsc.org

Reductive Transformations

The reduction of the dibromomethyl group offers another avenue for the transformation of this compound.

Selective Reduction to Ethyl 4-(bromomethyl)benzoate (B8499459)

The selective reduction of one of the bromine atoms in the dibromomethyl group to yield ethyl 4-(bromomethyl)benzoate is a challenging but potentially valuable transformation. This monoreduction would provide access to a useful building block for further synthetic manipulations. chemicalbook.comchemicalbook.comnih.govsigmaaldrich.com Achieving this selectivity would require a careful choice of reducing agent and reaction conditions to avoid over-reduction to the methyl group or other side reactions. While specific methods for this transformation on this compound are not readily found in the literature, general strategies for the selective reduction of gem-dihalides could be applicable.

Catalytic Hydrogenation Studies and Reductant Specificity

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. The hydrogenation of the dibromomethyl group of this compound could potentially lead to the formation of ethyl 4-(bromomethyl)benzoate (monoreduction) or ethyl 4-methylbenzoate (complete reduction). Studies on the catalytic hydrogenation of related compounds, such as ethyl p-nitrobenzoate to ethyl p-aminobenzoate, have been extensively investigated, often utilizing palladium on carbon (Pd/C) as the catalyst. orgsyn.orgresearchgate.netgoogle.comresearchgate.net The efficiency and selectivity of such reactions are highly dependent on the catalyst, solvent, and reaction conditions.

The specificity of the reductant is crucial for controlling the outcome of the reduction. For instance, milder reducing agents might favor the selective monoreduction of the dibromomethyl group, while more powerful reductants or harsher conditions would likely lead to the complete removal of both bromine atoms. The choice of reductant would need to be carefully considered to achieve the desired transformation.

Oxidative Transformations

The dibromomethyl group of this compound is a precursor to an aldehyde functionality, which can be further oxidized to a carboxylic acid. These transformations are fundamental in synthetic chemistry for the preparation of aromatic aldehydes and carboxylic acids, which are key building blocks for pharmaceuticals, polymers, and other fine chemicals.

The conversion of the gem-dibromomethyl group to an aldehyde is typically achieved through hydrolysis. The solvolysis of benzyl-gem-dibromides in an aqueous medium proceeds through a stepwise mechanism involving the formation of an α-bromobenzyl carbocation intermediate. researchgate.net This intermediate is then captured by water to yield the corresponding benzaldehyde (B42025). In the case of this compound, this hydrolysis would lead to the formation of Ethyl 4-formylbenzoate (B8722198). This reaction is often facilitated by the presence of a base or can occur under neutral conditions with heating. The general mechanism for the hydrolysis of a terminal geminal dihalide involves the formation of an unstable diol which readily eliminates a molecule of water to afford the aldehyde. quora.com

Further oxidation of the resulting aldehyde, Ethyl 4-formylbenzoate, to a carboxylic acid, specifically 4-carboxybenzaldehyde, can be accomplished using various oxidizing agents. wikipedia.org It is important to note that under certain oxidative conditions, the ester group may also be susceptible to hydrolysis. Therefore, careful selection of the oxidizing agent and reaction conditions is crucial to achieve the desired transformation selectively.

The direct conversion of the dibromomethyl group to a carboxylic acid without isolating the intermediate aldehyde is also a possibility, often employing strong oxidizing agents. However, this approach may lack selectivity and could lead to side reactions, including the hydrolysis of the ester functionality.

Starting MaterialProductTransformation
This compoundEthyl 4-formylbenzoateHydrolysis of gem-dibromide
Ethyl 4-formylbenzoate4-CarboxybenzaldehydeOxidation of aldehyde
This compound4-CarboxybenzaldehydeHydrolysis and Oxidation

The choice of oxidizing agent is critical in controlling the outcome of the transformation of this compound. For the selective conversion of the intermediate aldehyde (Ethyl 4-formylbenzoate) to the corresponding carboxylic acid (4-carboxybenzaldehyde), mild oxidizing agents are generally preferred to avoid hydrolysis of the ethyl ester. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH and temperature, or chromium-based reagents like chromic acid (H₂CrO₄), are effective for the oxidation of benzylic positions. masterorganicchemistry.com However, the use of strong oxidants like hot acidic permanganate can lead to the oxidation of the alkyl side chain and potentially the cleavage of the ester bond.

Reaction control is also paramount. For the initial hydrolysis to the aldehyde, controlling the temperature and the concentration of any added base can prevent side reactions. For the subsequent oxidation, careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC), is essential to stop the reaction once the starting material is consumed and to prevent over-oxidation or degradation of the product. The use of phase-transfer catalysts can sometimes be beneficial in reactions involving inorganic oxidizing agents and organic substrates to improve reaction rates and yields.

Oxidizing AgentTarget TransformationKey Considerations
Water (Hydrolysis)gem-Dibromide to AldehydeTemperature and pH control to prevent side reactions.
Potassium Permanganate (KMnO₄)Aldehyde to Carboxylic AcidCareful control of pH and temperature to maintain selectivity.
Chromic Acid (H₂CrO₄)Aldehyde to Carboxylic AcidStoichiometric control to avoid over-oxidation.

Electrophilic Reactivity in Advanced Organic Synthesis

The electron-deficient nature of the carbon atom in the dibromomethyl group renders this compound an effective electrophile. This reactivity is harnessed in various advanced organic synthesis methodologies, including cross-coupling reactions and multi-component reactions, to form new carbon-carbon and carbon-heteroatom bonds.

This compound can serve as an electrophilic partner in cross-coupling reactions. Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, avoiding the need for pre-formed organometallic reagents. nih.gov In such reactions, two different electrophiles are coupled in the presence of a transition-metal catalyst, typically nickel or palladium, and a reducing agent.

While specific examples with this compound are not extensively documented, the reactivity of gem-dihaloalkanes in these transformations is well-established. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of gem-difluorovinyl arenes from gem-difluorovinyl tosylates and aryl halides. researchgate.netnih.gov By analogy, this compound could potentially be coupled with other electrophiles, such as aryl or vinyl halides, in the presence of a suitable catalytic system. The reaction would likely proceed through the oxidative addition of the nickel(0) catalyst to one of the C-Br bonds, followed by a series of steps leading to the final cross-coupled product.

Coupling PartnerCatalyst SystemPotential Product
Aryl HalideNickel/Reducing Agent4-(Aryl(bromomethyl))benzoate derivative
Vinyl HalidePalladium/Reducing Agent4-(Vinyl(bromomethyl))benzoate derivative

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The electrophilic nature of this compound makes it a suitable candidate for participation in such reactions.

Although specific MCRs involving this compound are not widely reported, its reactivity pattern suggests potential applications. For example, it could react with a nucleophile and another electrophile in a sequential addition process. The initial reaction with a nucleophile would displace one of the bromine atoms, forming a monobrominated intermediate. This intermediate could then be trapped in situ by another component, leading to the construction of more complex molecular architectures. The reaction of allylic halides bearing electron-withdrawing groups with various nucleophiles has been shown to lead to a variety of products, including cyclopropanes, depending on the reaction conditions and the nature of the nucleophile. researchgate.net This suggests that this compound could potentially undergo similar transformations in the context of MCRs.

Advanced Applications in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates

The structural attributes of Ethyl 4-(dibromomethyl)benzoate make it an important starting material in the multi-step synthesis of various pharmaceutical agents. Its ability to be transformed into key intermediates is crucial for the efficient production of complex drug molecules.

Synthesis of Eprosartan and Related Angiotensin II Receptor Antagonists

This compound serves as a key precursor in the synthesis of Eprosartan, a widely used angiotensin II receptor antagonist for the management of hypertension. cas.orgchemicalbook.com While the direct precursor in some patented syntheses of Eprosartan is ethyl 4-(bromomethyl)benzoate (B8499459), the dibromo- compound is a logical and accessible starting material for obtaining this monobrominated intermediate. The synthesis of Eprosartan and other angiotensin II receptor blockers (ARBs) often involves the alkylation of an imidazole (B134444) or a related heterocyclic system. guidechem.com

The general synthetic strategy involves the conversion of the dibromomethyl group of this compound into a formyl group (an aldehyde), which can then participate in subsequent condensation reactions to build the complex structure of the final drug molecule. Alternatively, the dibromomethyl group can be partially reduced to the monobromomethyl derivative, which is a highly reactive electrophile suitable for alkylating nucleophilic heterocyclic cores present in many ARBs. chemicalbook.com

Angiotensin II receptor antagonists are a class of drugs that block the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. chemicalbook.com Other examples of ARBs include Losartan, Valsartan, and Candesartan. chemicalbook.comguidechem.com The synthesis of these molecules often relies on the availability of versatile building blocks like the derivatives of this compound.

Role in Drug Discovery and Development Pathways

The utility of this compound and its derivatives extends beyond the synthesis of Eprosartan. The reactive nature of the dibromomethyl group makes it a valuable tool for medicinal chemists in the exploration of new chemical entities. It serves as a versatile scaffold that can be chemically manipulated to generate a library of compounds for biological screening.

The transformation of the dibromomethyl group into other functional groups such as aldehydes, carboxylic acids, or by forming carbon-carbon bonds, allows for the introduction of diverse pharmacophores. This versatility is crucial in the lead optimization phase of drug discovery, where chemists aim to fine-tune the pharmacological properties of a potential drug candidate. The benzoate (B1203000) moiety itself can also be modified, further expanding the chemical space that can be explored from this single starting material. Its role as a building block for various heterocyclic compounds, which are prevalent in many drug classes, underscores its importance in the broader drug discovery and development landscape.

Precursor for Functional Materials

The reactivity of this compound also lends itself to the development of novel polymers and functional materials. The presence of two reactive bromine atoms allows for its participation in various polymerization reactions.

Monomeric Application in Polymer Development

While direct polymerization of this compound is not widely documented, its structural features suggest its potential as a monomer or a cross-linking agent in polymer synthesis. A related compound, ethyl 4-bromo-3-(bromomethyl)benzoate, is utilized as a building block in polymer synthesis, indicating that the presence of reactive benzylic bromide groups is amenable to polymerization processes. The two bromine atoms in this compound could potentially react with difunctional nucleophiles to form polymers through polycondensation reactions.

Synthesis of Copolymers with Enhanced Thermal and Mechanical Properties

The incorporation of this compound as a comonomer in polymerization could lead to the development of copolymers with tailored properties. The rigid aromatic core of the benzoate unit would be expected to enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the bromine atoms, if not fully reacted during polymerization, could serve as handles for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties for specific applications. Research in this area is ongoing to explore the full potential of this compound in creating advanced functional materials.

Iterative Homologation and Carbenoid Chemistry

The dibromomethyl group of this compound is a gateway to specialized chemical transformations, including iterative homologation and carbenoid chemistry.

Research has demonstrated that gem-dibromomethylarenes, such as this compound, can serve as stable and convenient substitutes for aldehydes in the Knoevenagel-Doebner reaction. This reaction is a powerful method for the formation of α,β-unsaturated carboxylic acids, which are valuable intermediates in organic synthesis. The use of the dibromo compound circumvents the need to handle potentially unstable aldehydes directly. The reaction with malonic acid in the presence of a base like piperidine (B6355638) leads to the formation of the corresponding unsaturated acid, effectively achieving a homologation of the carbon chain.

The presence of two bromine atoms on the same carbon atom also opens up the possibility of generating a carbenoid species. Treatment of this compound with a strong base could lead to the formation of a bromocarbenoid. This highly reactive intermediate could then participate in various reactions, such as cyclopropanations with alkenes or insertions into C-H bonds, providing access to complex molecular architectures. While specific examples utilizing this compound in this context are not extensively reported, the fundamental reactivity of gem-dihaloalkanes suggests this as a promising area for future synthetic exploration.

Generation of Lithium and Magnesium Carbenoids from α-Sulfinyl Benzoate Precursors

The generation of carbenoids is a powerful tool for carbon-carbon bond formation. While lithium carbenoids are widely used, recent advancements have highlighted the utility of magnesium carbenoids, which can be generated from α-sulfinyl benzoate precursors under milder conditions. These magnesium carbenoids often exhibit greater chemical and configurational stability compared to their lithium counterparts.

The process involves a sulfoxide–magnesium exchange. For instance, treatment of an α-sulfinyl benzoate with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) facilitates the formation of the corresponding magnesium carbenoid. acs.org This method is particularly advantageous when dealing with sensitive functional groups that might not be tolerated by the harsher conditions typically required for lithium carbenoid generation, such as the use of strong bases like tert-butyllithium (B1211817) (t-BuLi). acs.org

The choice between generating a lithium or a magnesium carbenoid can significantly impact the yield and stereospecificity of subsequent reactions. The use of magnesium carbenoids, generated under milder conditions, has been shown to be superior in many cases, offering both higher yields and enhanced levels of enantiospecificity. acs.org

Table 1: Comparison of Lithium and Magnesium Carbenoid Generation Conditions for Homologation

Carbenoid TypeReagentsSolventKey Advantages
Lithium Carbenoid t-BuLiTHFEstablished methodology
Magnesium Carbenoid i-PrMgCl·LiClDCMMilder conditions, greater functional group tolerance, higher yield & enantiospecificity in some cases acs.org

Stereoselective Homologation of Boronic Esters

A significant application of the carbenoids derived from precursors like this compound is the stereoselective homologation of boronic esters. This reaction involves the insertion of a carbon atom between the boron and the organic substituent, effectively extending the carbon chain by one unit with high stereocontrol.

The methodology allows for the iterative homologation of boronic esters, enabling the controlled growth of carbon chains. acs.org Enantioenriched lithiated benzoates can be used to selectively homologate 1,2-bis(boronic esters) at the primary position, leading to the formation of stereodefined 1,3-bis(boronic esters). organic-chemistry.orgrsc.org These products can then be oxidized to furnish 1,3-diols with complete stereocontrol. organic-chemistry.orgresearchgate.net This transformation has proven valuable in the synthesis of complex, highly oxygenated natural products. rsc.orgresearchgate.net The efficiency of this process, particularly when using α-sulfinyl benzoates to generate the carbenoid, rivals that of traditional methods while offering broader functional group compatibility. acs.org

Table 2: Research Findings on Stereoselective Homologation of Boronic Esters

Precursor TypeReagent SystemProduct TypeKey Outcome
Enantioenriched Lithiated BenzoatesLithiated carbamates or benzoates1,3-Bis(boronic esters)Regio- and stereoselective homologation of the primary boronic ester organic-chemistry.orgrsc.org
α-Sulfinyl BenzoatesLi or Mg carbenoidsHomologated boronic estersEfficient chain growth with high functional group tolerance, especially with Mg carbenoids acs.org

Synthesis of Aromatic Aldehyde Acetals and Imines

The gem-dibromo group of this compound is a synthetic equivalent of a formyl group. This allows for its direct conversion into aldehyde derivatives such as acetals and imines, bypassing the need to handle potentially sensitive aldehydes.

Debromoalkoxylation Reactions with Trialkyl Orthoformates

Aromatic aldehyde acetals can be synthesized directly from (dibromomethyl)arenes like this compound through a zinc chloride-catalyzed double debromoalkoxylation reaction. researchgate.net When treated with a trialkyl orthoformate, the gem-dibromide undergoes a stepwise substitution. In the first step, an α-brominated ether is formed, which then undergoes a second debromoalkoxylation to yield the final acetal (B89532) product. researchgate.net This method is notably compatible with ester functionalities, making it suitable for substrates like this compound. researchgate.net The reaction provides a direct route to protected aldehydes from stable dibromo precursors.

Table 3: Synthesis of Aromatic Aldehyde Acetals

SubstrateReagentsCatalystProduct
(Dibromomethyl)areneTrialkyl OrthoformateZnCl₂Aromatic Aldehyde Acetal researchgate.net

Formation of Imines via Reactions with Primary Amines

An efficient, one-pot methodology exists for the synthesis of imines directly from gem-dibromomethylaryl compounds and primary amines. acs.org This protocol avoids the isolation of the intermediate aldehyde, which is formed in situ. The reaction is applicable to a range of primary amines, including various aliphatic mono- and polyamines, as well as electron-rich anilines. acs.org The reaction of an aldehyde or ketone with a primary amine is a condensation reaction that forms a C=N double bond, characteristic of an imine or Schiff base, with the elimination of water. libretexts.orgmasterorganicchemistry.com This direct conversion from the stable gem-dibromide offers a practical route to imine-containing molecules, which are themselves important intermediates in organic synthesis. acs.org

Table 4: Synthesis of Imines from this compound

Reactant 1Reactant 2Product TypeKey Feature
This compoundPrimary Amine (aliphatic or aromatic)N-Substituted ImineOne-pot synthesis from stable gem-dibromide precursor acs.org

Advanced Characterization and Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as a cornerstone for the structural elucidation of ethyl 4-(dibromomethyl)benzoate, offering detailed insights into the connectivity and chemical environment of its constituent atoms.

Analysis of Chemical Shifts and Coupling Patterns for Dibromomethyl and Ester Protons

The ¹H NMR spectrum of this compound provides critical information for its structural confirmation. The protons of the ethyl ester group exhibit a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene protons is typically found at a more downfield position due to the deshielding effect of the adjacent oxygen atom of the ester group. ucalgary.ca

The dibromomethyl proton (-CHBr2) appears as a singlet in the ¹H NMR spectrum. Its chemical shift is significantly downfield due to the strong deshielding effect of the two bromine atoms. The protons on the aromatic ring typically appear as a set of multiplets, with their specific chemical shifts and coupling patterns dependent on the substitution pattern.

Detailed analysis of the ¹³C NMR spectrum further corroborates the structure. The spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the dibromomethyl carbon, and the carbons of the ethyl group, with their chemical shifts providing valuable information about their electronic environment. ucalgary.ca

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH3~1.4Triplet
Ethyl -CH2-~4.4Quartet
Aromatic -CH~7.5-8.0Multiplet
Dibromomethyl -CH~6.7Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Ethyl -CH3~14
Ethyl -CH2-~61
Aromatic C~128-133
Dibromomethyl C~35
Carbonyl C=O~165

Advanced 2D NMR Techniques for Full Structural Elucidation

While 1D NMR provides fundamental structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous structural assignment. A COSY spectrum would show correlations between the coupled protons of the ethyl group, confirming their connectivity. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached, definitively assigning the carbon signals based on the known proton assignments. These advanced techniques are crucial for complex molecules where 1D spectra may be ambiguous.

Chromatographic Techniques for Product Separation and Purity Assessment

Chromatographic methods are essential for both monitoring the synthesis of this compound and for its purification to a high degree of purity.

Gas Chromatography (GC) for Reaction Monitoring and Product Ratio Determination

Gas chromatography (GC) is a powerful tool for monitoring the progress of reactions that synthesize this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of starting materials and the formation of the desired product. wiley-vch.de This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, GC, often coupled with a flame ionization detector (FID), can be used to determine the ratio of this compound to any side products or unreacted starting materials in the crude reaction mixture. wiley-vch.de This quantitative analysis is vital for calculating reaction yields and assessing the efficiency of the synthetic route. The retention time of this compound in the GC column is a characteristic property that aids in its identification. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) for Purification and Fractionation

High-performance liquid chromatography (HPLC) is the premier technique for the purification and fractionation of this compound on both analytical and preparative scales. bldpharm.com Due to its higher boiling point and potential for thermal decomposition, HPLC is often preferred over distillation for achieving high purity.

In a typical HPLC separation, a solution of the crude product is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. By carefully selecting the stationary phase (e.g., silica (B1680970) gel for normal-phase or C18-modified silica for reverse-phase) and the mobile phase composition, a high degree of separation can be achieved. The fractions containing the pure this compound are collected as they elute from the column. The purity of the collected fractions can then be assessed by analytical HPLC.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. cas.org A key feature in the mass spectrum of a compound containing bromine is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak of this compound will appear as a cluster of peaks (an M, M+2, and M+4 pattern) reflecting the statistical distribution of these isotopes. This isotopic signature provides strong evidence for the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, further confirming its identity.

GC-MS and LC-MS/MS for Compound Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for the separation, identification, and quantification of chemical compounds. GC-MS is particularly well-suited for volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is separated from a mixture on a capillary column and subsequently ionized, commonly by electron impact (EI), to generate a unique mass spectrum that serves as a chemical fingerprint. ijraset.comresearchgate.net

For trace analysis, especially in complex matrices or for detecting potential genotoxic impurities, LC-MS/MS offers superior sensitivity and selectivity. nih.govnih.gov A robust and sensitive LC-MS/MS method was developed for the determination of related potential genotoxic impurities, including 4'-(dibromomethyl)[1,1'-biphenyl]-2-carbonitrile, in Telmisartan. nih.gov This method utilizes an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecule or other adducts, minimizing fragmentation in the source. nih.govresearchgate.net The precursor ion is then selected and fragmented in a collision cell to produce specific product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), the method achieves very low limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, methods for detecting trace-level impurities have achieved LODs in the range of 0.001 to 0.015 μg/g. nih.gov The development of such a method for this compound would involve optimizing chromatographic conditions for separation and MS/MS parameters for maximum sensitivity. nih.govmdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis

Parameter Setting Purpose
Chromatography
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5-µm) nih.gov Separation of the analyte from matrix components.
Mobile Phase Gradient elution with acetonitrile/methanol and an aqueous buffer (e.g., formic acid) nih.gov To achieve efficient elution and good peak shape.
Flow Rate 0.5 - 1.0 mL/min nih.gov Optimized for best separation and ionization efficiency.
Column Temperature 40°C nih.gov Ensures reproducible retention times.
Injection Volume 5 - 20 µL nih.gov Amount of sample introduced for analysis.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes polar and semi-polar compounds like esters.
Monitored Transition [M+H]+ → Product Ion 1, Product Ion 2 Specific precursor and product ions for quantification and confirmation.
Ion Source Voltage ~3500 V nih.gov Optimizes the formation of gas-phase ions.

Fragmentation Pattern Analysis for Dibromomethyl-Substituted Benzoates

In mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), molecules fragment in predictable ways based on their structure. The analysis of these fragmentation patterns is fundamental to structural elucidation. researchgate.net For ethyl benzoate (B1203000) esters, fragmentation often involves several key pathways. miamioh.edu

The mass spectrum of this compound would be distinguished by the prominent isotopic signature of the two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a characteristic triplet pattern (M, M+2, M+4) for the molecular ion and any fragments containing both bromine atoms, with relative intensities of approximately 1:2:1.

Key fragmentation pathways for dibromomethyl-substituted benzoates would include:

Alpha-cleavage: The most significant fragmentation for esters is often the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion.

Loss of Bromine: Cleavage of a C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to an [M-Br]⁺ fragment. The subsequent loss of the second bromine radical would form an [M-2Br]⁺ fragment.

Loss of HBr: Elimination of a hydrogen bromide molecule (HBr, 80 or 82 Da) is also a likely pathway.

Benzoate-specific fragmentation: The benzoyl-type ions can further fragment by losing carbon monoxide (CO, 28 Da). miamioh.edu

Studies on related substituted methyl benzoates have shown that the position of substituents significantly influences the fragmentation pathways, highlighting the diagnostic value of these patterns. researchgate.net

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

m/z (for ⁷⁹Br) Proposed Fragment Description
320, 322, 324 [C₁₀H₁₀Br₂O₂]⁺ Molecular ion (M⁺) showing the characteristic 1:2:1 isotopic pattern.
241, 243 [M-Br]⁺ Loss of one bromine radical.
162 [M-2Br]⁺ Loss of both bromine radicals.
275, 277, 279 [M-C₂H₅O]⁺ Loss of the ethoxy radical (alpha-cleavage).
247, 249, 251 [M-CO]⁺ This fragment is less common from the molecular ion but can occur from other fragments.
161 [M-2Br-H]⁺ Loss of both bromine atoms and one hydrogen.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. collectionscanada.gc.ca IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. collectionscanada.gc.ca A vibrational mode is IR active if it causes a change in the molecule's dipole moment and Raman active if it causes a change in its polarizability. collectionscanada.gc.ca

For this compound, the spectra would be dominated by vibrations characteristic of the ester group, the substituted benzene (B151609) ring, and the dibromomethyl group. By comparing with spectra of related compounds like ethyl benzoate, ethyl 4-bromobenzoate (B14158574) nist.gov, and ethyl 4-methylbenzoate nist.gov, the key vibrational bands can be assigned.

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1720-1730 cm⁻¹, is characteristic of the carbonyl stretch in an aromatic ester. This band is also expected to be present in the Raman spectrum.

C-O Stretches: The ester group will show two C-O stretching vibrations. The C(=O)-O stretch typically appears as a strong band between 1250-1300 cm⁻¹, while the O-C₂H₅ stretch is found between 1100-1150 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically give rise to a group of bands in the 1450-1600 cm⁻¹ region.

Substitution Pattern: The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region are diagnostic of the benzene ring's substitution pattern (in this case, 1,4- or para-substitution).

C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

Detailed assignments can be supported by computational calculations, as has been demonstrated for similar molecules like ethyl 4-aminobenzoate, where FT-IR and FT-Raman spectra were fully assigned with the aid of DFT calculations. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Raman Frequency Range (cm⁻¹) Notes
Aromatic C-H Stretch 3050-3100 3050-3100 Medium to weak intensity.
Aliphatic C-H Stretch 2850-3000 2850-3000 From ethyl and dibromomethyl groups.
C=O Stretch 1720-1730 1720-1730 Strong in IR, medium in Raman.
Aromatic C=C Stretch 1580-1610, 1450-1510 1580-1610, 1450-1510 Multiple bands, characteristic of the benzene ring.
C-H Bends 1370-1470 1370-1470 Aliphatic C-H bending modes.
Ester C-O Stretch 1250-1300, 1100-1150 1250-1300, 1100-1150 Asymmetric and symmetric stretches.

Computational Chemistry for Mechanistic Insights and Molecular Design

Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. espublisher.com The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. researchgate.netespublisher.com For this compound, DFT calculations can predict a range of properties:

Optimized Geometry: Calculation of the lowest energy three-dimensional structure.

Vibrational Frequencies: Prediction of IR and Raman spectra to aid in the assignment of experimental bands. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is key to predicting how the molecule will interact with other reagents. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization, intramolecular interactions, and the nature of chemical bonds. researchgate.net

Table 4: Properties of this compound Predictable by DFT

Calculated Property Significance
HOMO Energy Indicates the ability to donate an electron (nucleophilicity).
LUMO Energy Indicates the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap Relates to chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) Predicts sites for electrophilic and nucleophilic attack. researchgate.net
Mulliken Atomic Charges Provides the charge distribution across the atoms in the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles vary with time. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The ethyl ester and dibromomethyl groups have rotational freedom. MD simulations can explore the different accessible conformations (rotamers) and their relative stabilities, providing a dynamic picture of the molecule's flexibility.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal detailed information about solute-solvent interactions, such as hydrogen bonding and van der Waals forces. This is crucial for understanding its solubility and behavior in solution.

Study Aggregation: At higher concentrations, simulations can predict whether molecules of this compound tend to self-associate or aggregate, and what structures these aggregates might form.

A typical MD simulation involves system setup (placing the molecule in a simulation box with solvent), energy minimization, equilibration (heating and balancing the system to the desired temperature and pressure), and a final production run (e.g., 500 ns) from which data is collected for analysis. mdpi.com

Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and yield. Computational chemistry offers powerful methods for modeling reaction pathways. nih.gov

Reaction Coordinate Scanning: A potential energy surface can be mapped by systematically changing a specific geometric parameter (like a bond length or angle) to identify the lowest energy path from reactants to products.

Transition State (TS) Searching: Using algorithms combined with DFT calculations, the exact structure and energy of the transition state—the highest energy point along the reaction pathway—can be located. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. researchgate.net

Kinetic Modeling: For more complex reactions with multiple steps or side reactions, a kinetic model can be established. nih.gov This involves defining a reaction network and using rate constants (which can be derived from calculated activation energies) to simulate the concentration of reactants, intermediates, and products over time. Such models are invaluable for process optimization and scale-up. nih.gov

For example, the synthesis of this compound likely proceeds via the radical bromination of Ethyl 4-methylbenzoate. A computational study could model the reaction pathway by calculating the transition states for the initiation (bromine radical formation), propagation (hydrogen abstraction from the methyl group followed by reaction with Br₂), and termination steps.

Comparative Chemical Studies and Structure Reactivity Relationships

Comparison with Mono-brominated and Other Halogenated Benzoate (B1203000) Derivatives

The degree and nature of halogenation on the methyl group at the para position significantly influence the compound's properties.

The presence of two bromine atoms in the dibromomethyl group (-CHBr₂) makes the benzylic carbon significantly more electrophilic compared to the carbon in a mono-brominated analog like ethyl 4-(bromomethyl)benzoate (B8499459). This increased electrophilicity is due to the strong electron-withdrawing inductive effect of the two halogen atoms. Consequently, Ethyl 4-(dibromomethyl)benzoate is more susceptible to nucleophilic attack at the benzylic position.

Furthermore, the dibromomethyl group introduces greater steric hindrance than a monobromomethyl group. This bulkiness can influence the approach of nucleophiles and the geometry of transition states in reactions. In a related context, studies on ethyl bromo benzoates have shown that steric effects can compete with electronic effects. For instance, ethyl 2-bromo benzoate exhibits higher hydrolytic stability than its para-substituted counterpart, ethyl 4-bromo benzoate, which may indicate that the steric hindrance of the ortho bromine atom interferes with the hydrolysis process. nih.gov The two bromine atoms in this compound amplify this steric factor compared to its mono-halogenated counterparts.

The degree of halogenation is a critical determinant of reaction outcomes. While a monobromomethyl group can readily participate in substitution reactions, the dibromomethyl group opens up additional reaction pathways. For example, under basic conditions, it can undergo elimination reactions or be converted to an aldehyde (the benzaldehyde (B42025) derivative) via hydrolysis.

The high degree of halogenation renders the carbon scaffold more resistant to certain types of metabolic degradation, a phenomenon observed in many organohalogen compounds. nih.gov Halogenation plays a direct role in the mechanisms of action for many compounds, where the halogen can act as a leaving group. nih.gov The presence of two bromines on the same carbon in this compound enhances this leaving group potential and significantly alters its reactivity profile compared to derivatives with a single halogen or with halogens on the aromatic ring.

Impact of Ester Group Variations on Overall Reactivity

The ester functional group is a primary site of reactivity, and its structure—specifically the alkyl portion—governs the kinetics of many key reactions.

The reactivity of an ester is influenced by the nature of its alkoxy group (-OR). When comparing this compound to its methyl and benzyl (B1604629) analogs, differences in reaction rates are expected. Generally, in processes like hydrolysis, the size and electronic nature of the alcohol portion of the ester are significant.

Studies on simple benzoate esters provide insight into these differences. For instance, in metabolic stability studies using rat plasma, the rate of hydrolysis increases with the size of the alkyl group: methyl benzoate is the most stable, followed by ethyl benzoate. nih.gov Benzyl esters can be chemoselectively cleaved under specific conditions, such as with nickel boride, leaving other ester types unaffected, which points to a different reactivity profile. organic-chemistry.org The structural similarity between methyl benzoate and its analogs is a key factor in exploring structure-activity relationships. nih.govresearchgate.net

The ethyl ester group of this compound can undergo several characteristic reactions, including hydrolysis, reduction, and transesterification. libretexts.org

Hydrolysis: This reaction, which can be promoted by acid or base, cleaves the ester back to a carboxylic acid and an alcohol. libretexts.org Under basic conditions, the reaction is effectively irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org Kinetic studies on related, unsubstituted esters show clear differences based on the ester group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. In the case of this compound, this would yield 4-(dibromomethyl)benzyl alcohol and ethanol (B145695). libretexts.org

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group. This equilibrium-driven process is often pushed to completion by using a large excess of the new alcohol. libretexts.org

The kinetics of these reactions are sensitive to the ester's structure. A comparative study on the hydrolysis of simple benzoate esters provides quantitative data on the influence of the ester group.

CompoundBase Hydrolysis Half-Life (t1/2, min)Rat Plasma Hydrolysis Half-Life (t1/2, min)Rat Liver Microsomes Hydrolysis Half-Life (t1/2, min)
Methyl Benzoate-3615
Ethyl Benzoate141712
Benzyl Benzoate---

Data sourced from a comparative study on the hydrolytic stability of esters. nih.gov Note: Not all data points were available for all compounds in the source.

Substituent Effects on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring itself, particularly towards electrophilic aromatic substitution (EAS), is governed by the electronic properties of its substituents. numberanalytics.comlumenlearning.com In this compound, the ring is substituted with two groups: the ethyl carboxylate group (-COOEt) and the dibromomethyl group (-CHBr₂), positioned para to each other.

Both of these substituents are classified as electron-withdrawing groups (EWGs).

The ethyl carboxylate group withdraws electron density from the ring through both a moderate inductive effect and a strong resonance effect. libretexts.org

The dibromomethyl group withdraws electron density primarily through the powerful inductive effect of the two electronegative bromine atoms.

The presence of two electron-withdrawing groups significantly deactivates the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles than benzene. lumenlearning.comlibretexts.org Such deactivating groups generally direct incoming electrophiles to the meta position. lumenlearning.com In this case, since the two deactivating groups are para to each other, all positions on the ring are ortho or meta to one of the groups. Any potential electrophilic substitution would be slow and would likely occur at the positions meta to the stronger deactivating group, which is the ester functionality.

Electronic and Steric Influence of Substituents on Benzylic Bromination

The formation of this compound typically proceeds via the free-radical bromination of ethyl 4-methylbenzoate. This reaction occurs at the benzylic position, the carbon atom adjacent to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com The rate and selectivity of this bromination are significantly influenced by the electronic nature of the substituents on the aromatic ring.

The ethyl benzoate group at the para position is a deactivating, electron-withdrawing group. This deactivation arises from the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group, which pull electron density away from the benzene ring. chemistrysteps.comgla.ac.uk In the context of benzylic bromination, which proceeds through a radical intermediate, electron-withdrawing groups are known to retard the reaction rate. researchgate.net This is because the benzylic radical is electron-deficient, and its stability is decreased by the presence of an electron-withdrawing substituent that further pulls electron density away.

The Hammett equation, which relates the reaction rates of substituted benzene derivatives, provides a quantitative measure of this electronic influence. For the benzylic bromination of substituted toluenes with N-bromosuccinimide (NBS), a common brominating agent, the reaction constant (ρ) is negative, indicating that electron-donating groups accelerate the reaction and electron-withdrawing groups decelerate it. researchgate.net

The introduction of the first bromine atom to form ethyl 4-(bromomethyl)benzoate further deactivates the benzylic position towards a second bromination. The electronegative bromine atom exerts a strong inductive electron-withdrawing effect, making the remaining benzylic C-H bond stronger and the formation of a second radical intermediate more difficult. This effect contributes to the challenge of controlling the degree of bromination and often leads to mixtures of mono- and di-brominated products. researchgate.net

Steric factors also play a role, although to a lesser extent at the para position. The ethyl benzoate group itself does not significantly hinder the approach of the bromine radical to the methyl group. However, the increasing bulk of the substituent at the benzylic position, as it transitions from a methyl to a bromomethyl and then to a dibromomethyl group, can introduce steric hindrance that may slightly decrease the rate of subsequent bromination steps.

Substituent at para-positionRelative Rate of Benzylic Bromination (approx.)Electronic Effect
-OCH₃ (Methoxy)FasterElectron-donating (resonance)
-CH₃ (Methyl)Reference (Toluene)Electron-donating (hyperconjugation)
-H (Hydrogen)1-
-Cl (Chloro)SlowerElectron-withdrawing (inductive)
-COOCH₂CH₃ (Ethyl Benzoate)SlowerElectron-withdrawing (inductive & resonance)
-NO₂ (Nitro)Much SlowerStrongly electron-withdrawing (inductive & resonance)

Note: This table provides a qualitative comparison based on established principles of electronic effects in benzylic bromination. Actual relative rates can vary depending on specific reaction conditions.

Modulation of Nucleophilic Aromatic Substitution Efficiency

The dibromomethyl group of this compound is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic benzylic carbon, displacing one of the bromide ions, which are good leaving groups. gla.ac.uk The efficiency of this substitution is influenced by both the nature of the nucleophile and the electronic environment of the substrate. ucalgary.ca

Benzylic halides can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism. ucalgary.castackexchange.com An S(_N)1 reaction proceeds through a carbocation intermediate, while an S(_N)2 reaction involves a one-step, concerted process. The presence of the electron-withdrawing ethyl benzoate group at the para position destabilizes the formation of a benzylic carbocation. This destabilization makes an S(_N)1 pathway less favorable for this compound compared to substrates with electron-donating groups. quora.com

Consequently, nucleophilic substitution on this compound is more likely to proceed via an S(_N)2 mechanism. In an S(_N)2 reaction, the rate is sensitive to steric hindrance at the reaction center. libretexts.org The dibromomethyl group is sterically more hindered than a monobromomethyl group, which can slow down the rate of nucleophilic attack.

However, the electronic effects of the substituents also play a crucial role in the S(_N)2 reaction. While the electron-withdrawing ethyl benzoate group disfavors a full positive charge (as in an S(_N)1 intermediate), it can stabilize the transition state of an S(_N)2 reaction. The transition state has a partial negative charge distributed between the incoming nucleophile and the leaving group, and the electron-withdrawing nature of the ester group can help to delocalize and stabilize this developing charge.

An interesting aspect of the reactivity of related compounds is the observation of unusual nucleophilic aromatic substitution on ethyl 4-bromomethylbenzoate, where the nucleophile attacks the aromatic ring instead of the benzylic carbon. rsc.org This highlights the complex interplay of factors that can influence the reaction pathway.

SubstratePlausible MechanismFactors Influencing Reactivity
Benzyl BromideS(_N)1 or S(_N)2Resonance-stabilized carbocation (S(_N)1), relatively unhindered (S(_N)2).
4-Nitrobenzyl BromidePrimarily S(_N)2Strong electron-withdrawing group destabilizes carbocation (disfavors S(_N)1).
Ethyl 4-(bromomethyl)benzoate Primarily S(_N)2Electron-withdrawing group destabilizes carbocation (disfavors S(_N)1).
This compound Primarily S(_N)2Increased steric hindrance compared to monobromo-. Two good leaving groups. Electron-withdrawing group destabilizes carbocation.

Note: This table presents a simplified overview. The actual mechanism can be influenced by the specific nucleophile, solvent, and reaction conditions.

Future Research Directions and Emerging Applications

Sustainable Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Future research on ethyl 4-(dibromomethyl)benzoate will likely focus on developing more sustainable and environmentally friendly synthetic routes. This includes exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional organic solvents. cas.org Additionally, the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key area of interest. rsc.org The goal is to create processes with higher atom economy, reducing the generation of byproducts and making the synthesis of this compound and its derivatives more sustainable. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The dibromomethyl group in this compound is a highly reactive functional group, making it a valuable precursor for a variety of chemical transformations. Future research will undoubtedly delve into exploring new reaction pathways that capitalize on this reactivity. This includes the development of novel catalytic systems to mediate these transformations with high selectivity and efficiency. For instance, new catalysts could enable previously inaccessible reactions or improve the yields and selectivities of known transformations. dntb.gov.ua The exploration of biocatalytic approaches, using enzymes to perform specific chemical conversions, also presents a promising avenue for the synthesis of chiral molecules derived from this compound. dntb.gov.ua

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation. researchgate.net The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a significant area for future research. rsc.org Automated systems can streamline the optimization of reaction conditions and facilitate the rapid synthesis of a library of compounds for screening purposes. nih.gov This approach not only accelerates the research and development process but also allows for a more efficient and reproducible production of molecules derived from this compound. rsc.org

Design and Synthesis of Advanced Functional Materials

The reactive nature of this compound makes it a valuable building block for the creation of advanced functional materials. Its ability to participate in polymerization and copolymerization reactions allows for the development of new polymers with tailored properties. Future research will likely focus on designing and synthesizing novel materials with specific optical, electronic, or mechanical properties. For example, incorporating this compound into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific refractive indices. These materials could find applications in diverse fields such as electronics, optics, and coatings.

Computational-Guided Discovery of New Chemical Transformations

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, computational methods can be employed to predict its reactivity and guide the discovery of new chemical transformations. By simulating reaction mechanisms and calculating activation energies, researchers can identify promising new reaction pathways before embarking on extensive experimental work. This in silico approach can significantly accelerate the discovery process and reduce the experimental effort required. For example, density functional theory (DFT) calculations can be used to investigate the transition states of potential reactions, providing insights into their feasibility and selectivity. This computational-guided approach holds great promise for uncovering novel and efficient ways to utilize this compound in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(dibromomethyl)benzoate, and how can purity be confirmed?

  • Methodological Answer : this compound can be synthesized via bromination of ethyl 4-methylbenzoate derivatives. For example, brominating agents like NBS (N-bromosuccinimide) or elemental bromine in solvents such as CCl₄ under reflux conditions are commonly employed . Purification involves recrystallization from ethanol or column chromatography. Purity is confirmed using thin-layer chromatography (TLC), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, in related benzoate esters, TLC with silica gel plates and ethanol/hexane eluents is used to monitor reactions, while NMR confirms substituent integration .

Q. How are crystal structures of this compound derivatives determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol or DMF). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K). The SHELX suite (SHELXL for refinement, SHELXD for phase solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Hydrogen bonding and lattice energy calculations can be supplemented with DFT methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dibromomethyl by-products during synthesis?

  • Methodological Answer : By-product formation (e.g., di-brominated analogs) can be mitigated by controlling stoichiometry and reaction kinetics. For example, using a 1:1 molar ratio of brominating agent to substrate at 40–60°C reduces over-bromination . Catalysts like palladium (e.g., Pd(OAc)₂) in CO-mediated reactions improve selectivity for mono-brominated products . Real-time monitoring via ¹H NMR or inline IR spectroscopy helps track intermediate formation.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, Mulliken charge analysis identifies electron-deficient carbons in the dibromomethyl group as sites for nucleophilic attack. Solvent effects (e.g., ethanol vs. DMF) are incorporated using the Polarizable Continuum Model (PCM) . Molecular docking studies (AutoDock Vina) can predict interactions with biological targets, such as enzymes or receptors .

Q. How do steric and electronic effects of the dibromomethyl group influence spectroscopic data discrepancies in related benzoate esters?

  • Methodological Answer : The electron-withdrawing dibromomethyl group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons shift from δ 7.8–8.2 ppm to δ 8.1–8.5 ppm). IR spectra show C-Br stretches at 500–600 cm⁻¹. Contradictions in spectral data may arise from polymorphism or solvent-dependent conformational changes. For resolution, variable-temperature NMR or SC-XRD is recommended to confirm molecular packing .

Q. What strategies improve the catalytic efficiency of cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings require optimized ligand systems (e.g., XPhos or SPhos) to enhance turnover. A 1:2 molar ratio of catalyst to substrate in toluene/water (3:1) at 80°C achieves >90% yield. For Sonogashira couplings, CuI co-catalysis and amine bases (e.g., Et₃N) in THF are effective. Monitoring via GC-MS ensures intermediate stability .

Experimental Design Considerations

Q. How can researchers design a robust protocol for analyzing the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Hydrolysis studies in PBS (pH 7.4) at 37°C simulate physiological conditions. Aliquots are analyzed at intervals via HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Pseudo-first-order kinetics are applied to determine half-life. Comparative studies with ethyl 4-(dimethylamino)benzoate (a more hydrolytically stable analog) highlight the dibromomethyl group’s lability .

Q. What crystallographic challenges arise when resolving disordered dibromomethyl groups, and how are they addressed?

  • Methodological Answer : Bromine atoms’ high electron density often causes disorder in SC-XRD. Strategies include:

  • Collecting high-resolution data (d < 0.8 Å).
  • Using SHELXL’s PART and SUMP instructions to model partial occupancy.
  • Applying restraints (DFIX, ISOR) to maintain reasonable geometry .
  • Complementary DFT-optimized structures validate the disorder model .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reactivity data between this compound and its chloro/methyl analogs?

  • Methodological Answer : Contradictions often stem from differences in leaving group ability (Br⁻ vs. Cl⁻) or steric hindrance. For example, dibromomethyl derivatives show faster SN2 reactivity than chloro analogs due to bromide’s superior leaving-group capacity. Kinetic studies (e.g., Eyring plots) quantify activation parameters, while Hammett σ constants correlate electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.